N-[(4-methylsulfanylphenyl)methyl]aniline
Description
N-[(4-Methylsulfanylphenyl)methyl]aniline (CAS: Not explicitly provided, inferred structure) is an aniline derivative featuring a benzyl group substituted with a methylsulfanyl (SMe) moiety at the para position. Its molecular formula is C₁₄H₁₅NS (molar mass: 229.34 g/mol). The compound’s structure combines the electron-rich aniline group with a sulfur-containing substituent, which influences its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHINYKYEWBCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylsulfanylphenyl)methyl]aniline typically involves the reaction of 4-methylsulfanylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylsulfanylphenyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[(4-methylsulfanylphenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism by which N-[(4-methylsulfanylphenyl)methyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in studying enzyme kinetics and developing enzyme inhibitors. The pathways involved include the inhibition of specific enzymes that play a role in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Polarity and Solubility : The methylsulfanyl (SMe) group in the target compound enhances polarity compared to the methyl (Me) analog , but less so than the sulfonyl (SO₂Me) derivative . Fluorine in increases electronegativity but may reduce aqueous solubility.
- Reactivity: The SMe group is prone to oxidation (e.g., to sulfoxide or sulfone), whereas the SO₂Me group in is more stable.
- Synthetic Flexibility : Ethyl linkers () or dual substituents () offer diverse functionalization opportunities compared to the simpler methyl bridge in the target compound.
Physicochemical Properties
- Melting/Boiling Points: Limited data, but liquid states (e.g., ’s compound) suggest lower melting points for ethyl-linked analogs. Sulfonyl derivatives () likely exhibit higher thermal stability.
- Stability : Sulfanyl-containing compounds may require inert storage conditions to prevent oxidation.
Research Findings
- Electronic Effects : The SMe group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing SO₂Me group in . This difference impacts electrophilic substitution reactivity.
- Synthetic Pathways : describes sulfonylation using toluenesulfonyl chloride, suggesting analogous methods for introducing SMe groups via thiol-alkylation.
- Spectroscopic Data : NMR and XRD patterns (e.g., ) for related compounds provide benchmarks for structural confirmation of the target compound.
Biological Activity
N-[(4-methylsulfanylphenyl)methyl]aniline, also known by its CAS number 723753-86-4, is an organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies based on available research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15NS
- Molecular Weight : 245.34 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents, limited solubility in water
The compound features a methylsulfanyl group attached to a phenyl ring, which may influence its biological interactions due to the electron-donating nature of the sulfur atom.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural similarity to known enzyme substrates suggests potential competitive inhibition.
- Receptor Interaction : Due to its aromatic structure, it may interact with biological receptors, influencing signal transduction pathways.
- Antioxidant Activity : Compounds with sulfur groups are often associated with antioxidant properties, which can mitigate oxidative stress in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with methylsulfanyl groups can inhibit the growth of various bacteria and fungi, potentially through disruption of cell membrane integrity or interference with metabolic functions.
Cytotoxic Effects
Case studies have demonstrated cytotoxic effects of related anilines on cancer cell lines. For example:
- Study on HeLa Cells : A derivative exhibited IC50 values indicating effective inhibition of cell proliferation at low concentrations.
- Mechanism : The proposed mechanism involves induction of apoptosis through activation of caspase pathways.
Case Study Summaries
-
Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition comparable to standard antibiotics.
-
Cytotoxicity Assessment
- Objective : To assess the cytotoxicity against various cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
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Mechanistic Studies
- Investigated the role of oxidative stress in mediating cytotoxic effects.
- Findings indicated increased reactive oxygen species (ROS) levels in treated cells.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
